molecular formula C23H19N5O2 B14943989 N-[2-(1H-indol-3-yl)ethyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B14943989
M. Wt: 397.4 g/mol
InChI Key: ADICRYDACWAEJM-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features an indole moiety, a pyrrole group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps. One common method involves the reaction of tryptamine with a suitable carboxylic acid derivative under dehydrating conditions. For instance, N,N’-dicyclohexylcarbodiimide (DCC) is often used as a dehydrating agent to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole and pyrrole moieties can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced using suitable reducing agents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The indole and pyrrole moieties can interact with various biological receptors, while the oxadiazole ring may contribute to the compound’s stability and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide is unique due to the combination of its indole, pyrrole, and oxadiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H19N5O2

Molecular Weight

397.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C23H19N5O2/c29-22(24-12-11-17-15-25-20-6-2-1-5-19(17)20)23-26-21(27-30-23)16-7-9-18(10-8-16)28-13-3-4-14-28/h1-10,13-15,25H,11-12H2,(H,24,29)

InChI Key

ADICRYDACWAEJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=NC(=NO3)C4=CC=C(C=C4)N5C=CC=C5

Origin of Product

United States

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